molecular formula C73H97IN6O25S3 B1678132 Ozogamicin CAS No. 400046-53-9

Ozogamicin

カタログ番号: B1678132
CAS番号: 400046-53-9
分子量: 1681.7 g/mol
InChIキー: HNMATTJJEPZZMM-BPKVFSPJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ozogamicin is a cytotoxic agent that is often used in the form of an antibody-drug conjugate. It is a derivative of calicheamicin, a potent antitumor antibiotic. This compound is primarily used in the treatment of acute myeloid leukemia, where it is conjugated to a monoclonal antibody that targets the CD33 antigen on leukemic cells .

準備方法

Synthetic Routes and Reaction Conditions

Ozogamicin is synthesized through a series of complex chemical reactions. The synthesis involves the fermentation of the bacterium Micromonospora echinospora to produce calicheamicin. This is followed by a series of chemical modifications to produce the this compound derivative. The final product is then conjugated to a monoclonal antibody through a bifunctional linker .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce calicheamicin. This is followed by chemical synthesis steps to modify calicheamicin into this compound. The final step involves the conjugation of this compound to a monoclonal antibody using a bifunctional linker. The entire process requires stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Types of Reactions

Ozogamicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which is then conjugated to a monoclonal antibody to form the final therapeutic agent .

科学的研究の応用

Efficacy in Relapsed AML

Gemtuzumab ozogamicin was initially approved by the U.S. Food and Drug Administration in 2000 for patients with relapsed CD33-positive AML. In a pivotal Phase II study involving 277 patients, GO achieved a remission rate of 26%, with complete remission observed in 13% of cases. The median recurrence-free survival for those achieving complete remission was approximately 6.4 months .

Front-line Therapy

The ALFA-0701 trial demonstrated that adding gemtuzumab this compound to standard chemotherapy significantly improved event-free survival (EFS) in adults with de novo AML. In this randomized Phase III trial, patients receiving GO had a 34% reduction in the risk of events compared to the control group . This highlights GO's potential not only as a salvage therapy but as an integral part of initial treatment regimens.

Safety Profile and Adverse Effects

While gemtuzumab this compound is effective, it is associated with notable adverse effects, primarily hematologic toxicities such as thrombocytopenia and neutropenia. In clinical trials, Grade 3 or 4 neutropenia occurred in nearly all patients (98%), with thrombocytopenia reported in 99% . Additionally, there have been concerns regarding hepatic veno-occlusive disease, particularly in patients undergoing hematopoietic stem cell transplantation .

Real-World Evidence

A study conducted in France assessed the real-world effectiveness of gemtuzumab this compound in treatment-naïve patients with CD33-positive AML. The findings indicated that GO combined with daunorubicin and cytarabine improved patient outcomes compared to historical controls .

Pediatric Applications

In pediatric populations, gemtuzumab this compound has been evaluated for its efficacy in children with AML. Results showed improved disease-free survival rates among those treated with GO compared to standard therapies, underscoring its potential utility in younger patients .

作用機序

Ozogamicin exerts its effects by binding to the CD33 antigen on the surface of leukemic cells. Once bound, the this compound-CD33 complex is internalized into the cell, where the cytotoxic agent calicheamicin is released. Calicheamicin induces double-strand breaks in the DNA, leading to cell death. This targeted approach allows for the selective killing of leukemic cells while minimizing damage to healthy cells .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its highly potent cytotoxic activity and its ability to be conjugated to monoclonal antibodies for targeted therapy. This allows for the selective killing of cancer cells while minimizing side effects, making it a valuable tool in the treatment of acute myeloid leukemia .

生物活性

Overview of Ozogamicin

This compound, also known as gemtuzumab this compound (GO), is a humanized monoclonal antibody conjugated to the cytotoxic agent calicheamicin. It targets the CD33 antigen, which is commonly expressed on acute myeloid leukemia (AML) cells. Initially approved in 2000, its use has evolved through various studies, particularly focusing on its efficacy in treating CD33-positive AML and acute lymphoblastic leukemia (ALL).

The mechanism of action for this compound involves the following steps:

  • Binding : GO binds to the CD33 antigen on the surface of AML cells.
  • Internalization : The GO-CD33 complex is internalized into the cell.
  • Release of Calicheamicin : Inside the lysosome, calicheamicin is released and becomes activated.
  • DNA Damage : Calicheamicin induces DNA double-strand breaks, leading to apoptosis via activation of caspases and mitochondrial pathways.

This mechanism highlights the targeted nature of this compound, allowing for selective cytotoxicity towards malignant cells while sparing normal cells.

Clinical Efficacy

This compound has demonstrated significant clinical activity in multiple studies:

  • Phase III ALFA-0701 Trial : This trial assessed the efficacy of this compound in combination with standard chemotherapy in adults aged 50-70 with newly diagnosed de novo AML. Results indicated a 34% reduction in risk of events leading to treatment failure when compared to control groups. The overall survival (OS) rates were also improved, with a median OS of 49.8 months versus 27.5 months in historical controls .
  • Real-World Data : A study conducted in France reported that this compound was predominantly administered alongside other agents such as cytarabine and daunorubicin. The response rates were consistent with those from pivotal studies, reinforcing its effectiveness in clinical practice .

Table 1: Summary of Key Clinical Trials Involving this compound

StudyPatient PopulationTreatment RegimenKey Findings
ALFA-0701Adults with de novo AMLGO + standard chemotherapyImproved EFS (34% reduction in risk), longer median OS
Real-World StudyTreatment-naïve CD33-positive AMLGO + cytarabine/daunorubicinResponse rates similar to pivotal trials; median OS 49.8 months
Gemtuzumab StudyPatients with ALLGO alone or in combinationSignificant inhibition of cell proliferation and improved survival

Safety Profile

The safety profile of this compound has been closely monitored across various studies:

  • Common Adverse Effects : Prolonged thrombocytopenia is the most frequently observed adverse effect, along with veno-occlusive disease (VOD), particularly noted in patients undergoing stem cell transplantation .
  • Serious Adverse Events : In clinical settings, serious adverse events related to treatment have been reported but are generally manageable within clinical protocols.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • A patient with relapsed CD33-positive AML treated with this compound combined with intensive chemotherapy achieved complete remission after two cycles, highlighting its potential as a salvage therapy.
  • In pediatric populations, this compound has shown promise when used in combination therapies for high-risk ALL, leading to improved event-free survival rates.

Resistance Mechanisms

Despite its efficacy, some patients exhibit resistance to this compound:

  • CD33 Expression Variability : Variations in CD33 expression levels can influence treatment response.
  • Genetic Factors : Single nucleotide polymorphisms (SNPs) within the CD33 gene have been associated with differential responses to treatment .

特性

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-6-[[(2S,5Z,9R,13E)-13-[2-[[4-[(2E)-2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)45-35-98-52(32-49(45)92-10)103-65-60(87)57(79-105-53-31-46(82)67(40(6)99-53)107-68(89)54-36(2)56(74)63(66(95-13)62(54)93-11)104-69-61(88)64(94-12)59(86)39(5)101-69)38(4)100-70(65)102-48-21-18-16-17-19-28-73(91)33-47(83)58(76-71(90)96-14)55(48)44(73)27-30-106-108-72(8,9)34-51(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-50(75)84/h16-17,23-27,38-40,45-46,48-49,52-53,57,59-61,64-65,67,69-70,79,82,86-88,91H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,90)(H,78,85)/b17-16-,44-27+,77-37+/t38-,39+,40-,45+,46+,48+,49+,52+,53+,57-,59+,60+,61-,64-,65-,67-,69+,70+,73+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMATTJJEPZZMM-BPKVFSPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSC(C)(C)CC(=O)N/N=C(\C)/C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H97IN6O25S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400046-53-9
Record name Ozogamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400046539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OZOGAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDM24GA51F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozogamicin
Reactant of Route 2
Ozogamicin
Reactant of Route 3
Ozogamicin
Reactant of Route 4
Ozogamicin
Reactant of Route 5
Ozogamicin
Reactant of Route 6
Ozogamicin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。